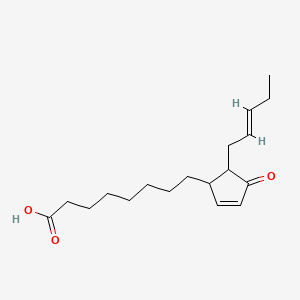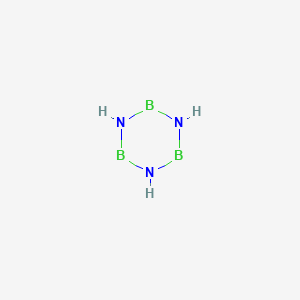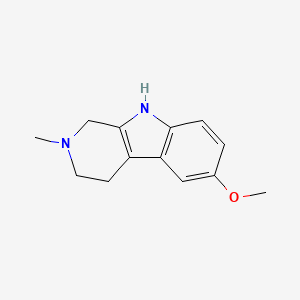
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline is a natural product found in Stenostomum lucidum, Nectandra megapotamica, and other organisms with data available.
Scientific Research Applications
Antioxidant and Radical Scavenger Properties
- Tetrahydro-beta-carbolines, including variants like 1,2,3,4-tetrahydro-beta-carboline, have been found in fruits and fruit juices. They exhibit activities as antioxidants and free radical scavengers, potentially contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Pharmacological Characterization
- A study synthesized a new tetrahydro-beta-carboline derivative and evaluated its potential as an acetylcholinesterase inhibitor. This compound showed promise with minimal toxicity at the cellular level, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Arshad et al., 2020).
Neurogenic Potential
- The neurogenic potential of 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) has been studied. This compound was found to stimulate early neurogenesis and neuronal maturation in an in vitro model, indicating its potential role in neural health and regeneration (Revenga et al., 2015).
Food Chemistry
- These alkaloids have also been identified in various foods like smoked fish, sausage, and cheese. Their presence in smoked foods suggests a potential reaction involving formaldehyde from smoke and tryptophan, indicating their formation under specific culinary processes (Papavergou & Herraiz, 2003).
Antimicrobial Properties
- Some beta-carboline compounds, including 1-methyl-7-methoxy-beta-carboline, have demonstrated antibacterial activity, especially against gram-positive bacteria. This suggests their potential use in antimicrobial applications (Saify et al., 2005).
Binding Affinities at Serotonin Receptors
- Tetrahydro-beta-carbolines have been studied for their binding affinities at 5-HT2 serotonin receptors. This research can contribute to understanding their psychopharmacological effects and potential applications in mood and neurological disorders (Grella et al., 2003).
properties
Product Name |
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-15-6-5-10-11-7-9(16-2)3-4-12(11)14-13(10)8-15/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
WOIXRQJXGWXSBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)OC |
synonyms |
2-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



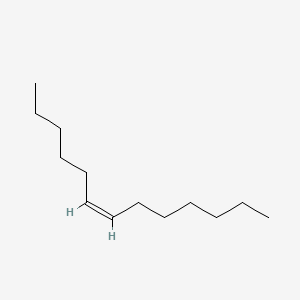
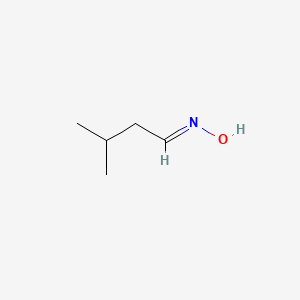
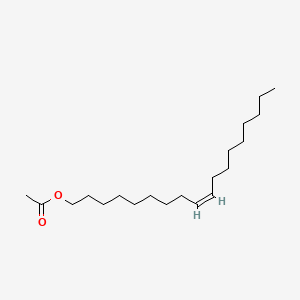
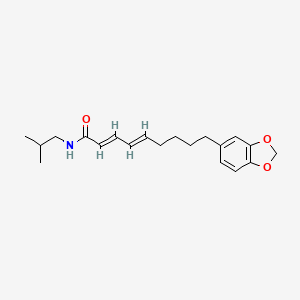
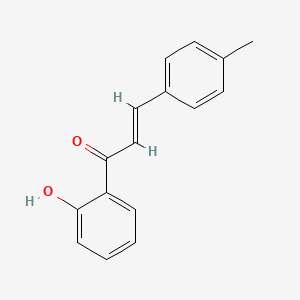
![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
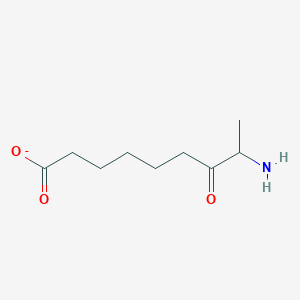
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)
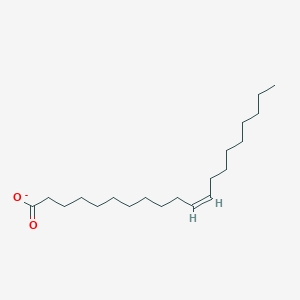
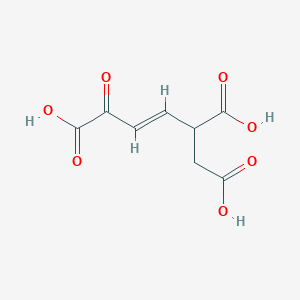
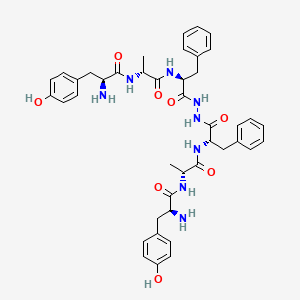
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
